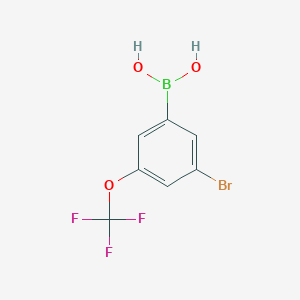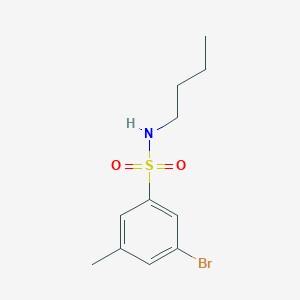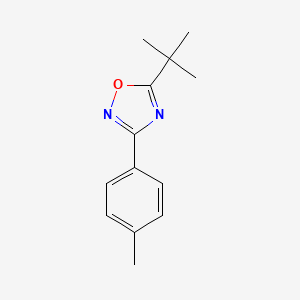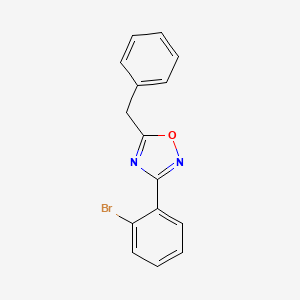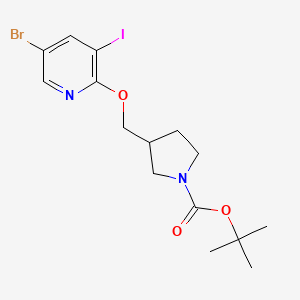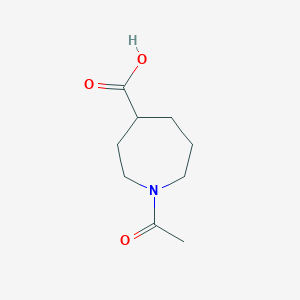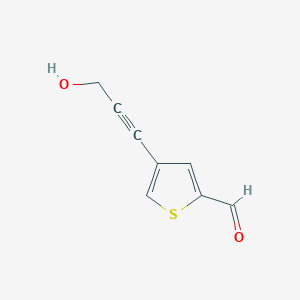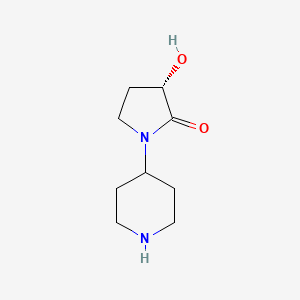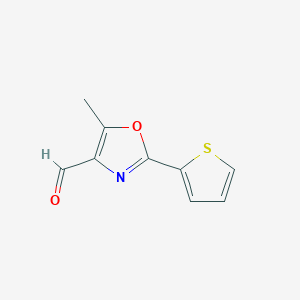
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine
Übersicht
Beschreibung
“(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine” is a compound with the molecular formula C13H12N2 and a molecular weight of 196 . It belongs to the class of compounds known as propargylamines .
Synthesis Analysis
Propargylamines, including “this compound”, are synthesized through various methods. A green approach to synthesize such compounds involves solvent-free synthetic approaches via A3 and KA2 coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notationC#CCNCc1ccc2ccccc2n1 . Chemical Reactions Analysis
The synthesis of propargylamines involves various chemical reactions. For instance, the terminal alkynes undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 345.0±22.0 °C at 760 mmHg, a flash point of 162.5±22.3 °C, and a density of 1.1±0.1 g/cm3 . Its polarizability is 24.7±0.5 10-24cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study by Aleksandrov, Zablotskii, and El’chaninov (2020) discusses the synthesis and reactivity of N-(quinolin-5-yl)thiophene-2-carboxamide and its derivatives, highlighting the versatile chemical properties of compounds related to quinoline amines (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial Activity
- Ashok et al. (2014) synthesized (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and related compounds, showing good antimicrobial activity against various bacterial and fungal strains. This demonstrates the potential biological applications of quinoline derivatives (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Fluorescence Applications
- Wei et al. (2006) developed tridentate ligands derived from quinoline for fluorescence applications, indicating the utility of such compounds in imaging and sensing applications (Wei, Babich, Ouellette, & Zubieta, 2006).
Catalysis
- Han et al. (2017) explored the Lewis acid-catalyzed synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones, demonstrating the catalytic capabilities of quinoline derivatives in organic synthesis (Han, Li, Zhu, Li, Zhou, Song, & Liang, 2017).
Phototoxicity in Cancer Treatment
- Leonidova et al. (2014) investigated N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives for their potential as photodynamic therapy photosensitizers in cancer treatment, indicating the application of quinoline derivatives in medicinal chemistry (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been suggested that the compound may act as a photosensitizer, with both the starting material and the product playing an important role in the reaction .
Biochemical Pathways
The compound may be involved in energy transfer and single electron transfer pathways, leading to the generation of reactive oxygen species
Pharmacokinetics
The compound has a molecular weight of 196.25 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential role as a photosensitizer , it may induce oxidative stress and other cellular responses
Biochemische Analyse
Biochemical Properties
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cell lines, it has been shown to impact mitochondrial genes and cellular properties, indicating its role in altering cellular energy metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in oxidative formylation reactions, where it interacts with molecular oxygen and acts as a photosensitizer . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and impact on cells. Studies have shown that the effects of such compounds can vary significantly over time, with initial high activity that may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that higher doses can lead to significant changes in biochemical markers and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, it may be transported via specific membrane transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
N-(quinolin-2-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRITLDAMTVHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


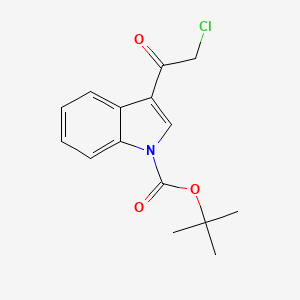
![(4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1372498.png)
